![molecular formula C21H12F4N2O3 B2759877 7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-21-5](/img/structure/B2759877.png)

7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

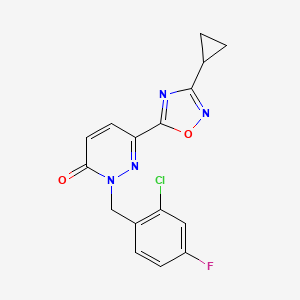

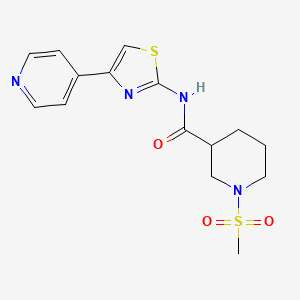

This compound is a complex organic molecule with the molecular formula C21H12F4N2O3 . It contains several functional groups, including a carboxamide, a pyridine, and a chromene .

Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C21H12F4N2O3. It contains 21 carbon atoms, 12 hydrogen atoms, 4 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

- Compound 1a and 1b derived from this molecule have demonstrated good antimicrobial activity . Researchers have explored their effectiveness against bacteria, fungi, or other pathogens.

- Suzuki–Miyaura (SM) Coupling : This compound can serve as a boron reagent in SM cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and boron reagents play a crucial role in this process.

- Organoboron Reagents : The compound belongs to the class of organoboron reagents, which are mild, functional group-tolerant, and environmentally benign. These reagents facilitate the formation of C–C bonds under specific conditions .

- Berotralstat (BCX7353) : A derivative of this compound, berotralstat, has therapeutic potential. It is used to treat hereditary angioedema (HAE), a rare condition caused by a mutation in the SERPING1 gene. Berotralstat inhibits plasma kallikrein, reducing inflammation and symptoms in HAE patients .

- Protodeboronation : The compound’s boronic ester derivatives have been employed in catalytic protodeboronation reactions. These reactions yield valuable heterocyclic compounds, expanding the toolbox for organic synthesis .

Antimicrobial Potential

Transition Metal Catalysis

Drug Discovery

Heterocyclic Synthesis

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been found to inhibit glucose transporter glut1 . GLUT1 plays a crucial role in facilitating the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

Similar compounds have been found to inhibit glucose uptake by cells . This inhibition is likely due to the compound’s interaction with GLUT1, preventing glucose from entering the cell .

Biochemical Pathways

Given its potential role as a glut1 inhibitor, it may impact glucose metabolism within cells . By inhibiting GLUT1, the compound could reduce the amount of glucose that enters cells, thereby affecting energy production pathways that rely on glucose, such as glycolysis.

Result of Action

If it acts as a glut1 inhibitor, it could potentially lead to decreased glucose uptake by cells, which could affect cellular energy production and other glucose-dependent cellular processes .

Propiedades

IUPAC Name |

7-fluoro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]chromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F4N2O3/c1-10-14(19(29)27-13-4-2-3-11(7-13)21(23,24)25)9-16-18(28)15-8-12(22)5-6-17(15)30-20(16)26-10/h2-9H,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXUQZCSNVUFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-nitroacrylaldehyde O-methyloxime](/img/structure/B2759796.png)

![5-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2759799.png)

![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2759807.png)

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2759813.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)